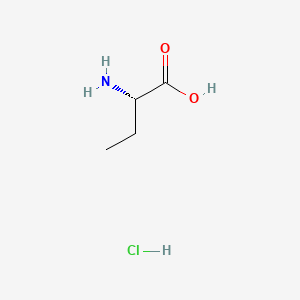

(s)-2-Aminobutanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(s)-2-Aminobutanoic acid hydrochloride basic properties

An In-depth Technical Guide to the Basic Properties of (S)-2-Aminobutanoic Acid Hydrochloride

Abstract

This compound, also known as L-2-Aminobutyric acid hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical development and synthetic chemistry. While often perceived through the lens of its parent amino acid's zwitterionic nature, the hydrochloride salt form possesses distinct physicochemical properties that are critical for its handling, formulation, and application. This technical guide provides an in-depth exploration of the fundamental basic properties of this compound. We will dissect its acid-base chemistry in aqueous solutions, provide validated experimental protocols for the determination of its key parameters, and discuss stability considerations. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior.

Physicochemical Characterization

This compound is the salt formed between the amino group of (S)-2-Aminobutanoic acid and hydrochloric acid. This conversion to a salt form is a common strategy to enhance the stability and aqueous solubility of amino acids and other amine-containing compounds.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-aminobutanoic acid;hydrochloride | [2] |

| Synonyms | L-2-Aminobutyric acid hydrochloride, Homoalanine HCl | [2] |

| CAS Number | 5959-29-5 | [2][3] |

| Molecular Formula | C₄H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 139.58 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Solubility | Soluble in water.[1][4][6] The parent free acid has a water solubility of 22.7 g/100 mL at 22°C.[4][6] | |

| Storage | Store at room temperature or 2-8°C in a dry, well-sealed container.[3][6][7] |

The Chemistry of Basicity in Solution: An Acid-Base Perspective

The term "basic properties" in the context of an amino acid hydrochloride can be misleading. The solid salt itself is the conjugate acid of the amino acid. When dissolved in water, it establishes a series of equilibria that are dictated by the pH of the solution. Understanding these equilibria is fundamental to predicting the compound's behavior.

An amino acid contains both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂).[] In solution, these groups can exist in protonated or deprotonated states. The hydrochloride salt form ensures that, at very low pH, the molecule exists predominantly in its fully protonated, cationic form: CH₃CH₂CH(NH₃⁺)COOH.[9]

As the pH of the solution is increased, two deprotonation events occur, governed by their respective acid dissociation constants (pKa).

-

pKa₁ (Carboxylic Acid Group): The first deprotonation occurs at the more acidic carboxylic acid group. The literature pKa value for this group is approximately 2.29 - 2.62 .[4][10]

-

pKa₂ (Ammonium Group): The second deprotonation occurs at the less acidic ammonium group. The literature pKa value for this group is approximately 9.53 - 9.60 .[10][11]

Between pKa₁ and pKa₂, the molecule exists primarily as a zwitterion —a neutral molecule with both a positive and a negative charge: CH₃CH₂CH(NH₃⁺)COO⁻.[9][12] The pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero is the isoelectric point (pI) .[11][12] For a simple amino acid with non-ionizable side chains, the pI can be calculated by averaging the two pKa values.[11]

pI = (pKa₁ + pKa₂) / 2

Using the literature values, the calculated pI for (S)-2-Aminobutanoic acid is approximately 5.9 - 6.1 .

Figure 1: pH-dependent equilibrium of (S)-2-Aminobutanoic acid in aqueous solution.

Experimental Determination of Basic Properties

The most direct and reliable method for characterizing the acid-base properties of an amino acid is through potentiometric titration.[13] This technique allows for the empirical determination of the pKa values and the isoelectric point.

Protocol 3.1: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for determining the pKa values. The resulting titration curve's shape provides an immediate qualitative check on the purity and nature of the amino acid being tested.

Objective: To determine the pKa values and isoelectric point (pI) of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Figure 2: Workflow for the potentiometric titration of (S)-2-Aminobutanoic acid HCl.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 0.140 g (1 mmol) of this compound and dissolve it in 40 mL of CO₂-free deionized water in a 100 mL beaker.

-

Causality: Using a known molar quantity allows for the direct calculation of titrant equivalents. CO₂-free water is crucial to prevent interference from carbonic acid, which would distort the titration curve.

-

-

Initial State Confirmation: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. While stirring, add 0.1 M HCl dropwise until the pH is stable below 1.5. This ensures that over 99% of the molecules are in the fully protonated, cationic form.

-

Titration: Fill a 50 mL burette with standardized 0.1 M NaOH. Record the initial pH. Begin adding the NaOH solution in 0.5 mL increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added. Continue the titration until the pH is above 11.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis). The resulting graph is the titration curve.

-

The curve will show two distinct buffering regions (areas of shallow slope) and two equivalence points (areas of steep slope).

-

pKa₁: The first equivalence point corresponds to the complete deprotonation of the carboxylic acid group. The pH at the halfway point to this first equivalence point is equal to pKa₁.

-

pKa₂: The second equivalence point corresponds to the complete deprotonation of the ammonium group. The pH at the midpoint between the first and second equivalence points is equal to pKa₂.

-

pI Calculation: Calculate the isoelectric point using the experimentally determined pKa values: pI = (pKa₁ + pKa₂) / 2. The pI will also correspond to the pH at the first equivalence point.

-

Analytical Methods for Characterization

Beyond titration, modern analytical techniques are essential for confirming the identity, purity, and concentration of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment.[14] Since amino acids lack a strong chromophore, direct UV detection is often insensitive.[15] Therefore, pre-column or post-column derivatization is typically employed.[15][16] Reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) react with the primary amine to yield highly fluorescent or UV-active derivatives, enabling sensitive and selective quantification.[15]

-

Ion-Exchange Chromatography: This classical method remains a robust technique for amino acid analysis.[17] It separates amino acids based on their charge properties, which are manipulated by eluting with buffers of varying pH and ionic strength. Detection is commonly achieved via post-column reaction with ninhydrin.[16][17]

Stability and Storage Considerations

This compound is generally a stable solid under recommended storage conditions.[5]

-

Solid State: As a crystalline salt, it is stable at ambient temperature when protected from moisture.[1][5] It should be stored in a tightly sealed container in a dry place.[1][18]

-

Aqueous Solutions: The stability in solution is pH-dependent. While the compound is stable, extreme pH conditions (especially highly basic) and elevated temperatures can increase the risk of racemization over long periods, potentially converting the desired (S)-enantiomer to the (R)-enantiomer.[1] For experimental use, it is advisable to prepare fresh solutions or store stock solutions under refrigeration and at a slightly acidic pH to maximize stability.

Conclusion

The basic properties of this compound are fundamentally defined by the acid-base equilibria of its functional groups in an aqueous environment. While its name suggests basicity, the hydrochloride salt is the conjugate acid of the zwitterion, and its solutions are initially acidic. A thorough understanding of its two distinct pKa values and the resulting isoelectric point is paramount for its effective use in research and development. The experimental and analytical methods outlined in this guide provide a robust framework for the accurate characterization of this important chiral building block, ensuring scientific integrity and reproducibility in its application.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15556546, this compound.

- FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313169, (S)-methyl 2-aminobutanoate hydrochloride.

- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

- eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.

- Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current protocols in protein science, Chapter 11, Unit 11.9. [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: DL-2-Aminobutyric acid.

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity.

- Chemistry LibreTexts. (2021). 18.4: Acid-Base Properties of Amino Acids.

- Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.

- Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. [Link]

- The Organic Chemistry Tutor. (2024, May 23). Lec11 - Acidity and Basicity Trends of Amino Acids [Video]. YouTube. [Link]

- Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.

- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.

- Houben-Weyl. (n.d.). 7.3 Amino Acid Analysis.

- Pharmacopeia.cn. (2002). AMINO ACID ANALYSIS.

- Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).

- Clark, J. (n.d.). the acid base behaviour of amino acids. Chemguide.

- PASL. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. L(+)-2-Aminobutyric acid | 1492-24-6 [chemicalbook.com]

- 5. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 18. carlroth.com:443 [carlroth.com:443]

(S)-2-Aminobutanoic Acid Hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

(An In-depth Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: The Significance of Chirality in Pharmaceutical Synthesis

(S)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid, is a non-proteinogenic α-amino acid.[1] Its hydrochloride salt, with the CAS number 5959-29-5, is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] The (S)-enantiomer of 2-aminobutanoic acid is the key precursor for the synthesis of antiepileptic drugs such as Levetiracetam and Brivaracetam, and the anti-tuberculosis agent, Ethambutol.[1] This guide provides an in-depth technical overview of (S)-2-Aminobutanoic acid hydrochloride, focusing on its synthesis, purification, analytical characterization, and applications, with a rationale for the methodologies employed.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 5959-29-5 | [3] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3] |

| Molecular Weight | 139.58 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | ~280 °C (decomposes) | [4] |

| Solubility | Soluble in water | [5] |

| Optical Rotation | [α]20/D +18.5° to +22.0° (c=5, in 2.5 N HCl) | [4] |

Synthesis and Chiral Resolution: A Tale of Two Strategies

The primary challenge in the synthesis of (S)-2-Aminobutanoic acid is achieving high enantiomeric purity. Two predominant strategies are employed: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

One elegant approach involves the use of a chiral starting material to direct the stereochemistry of the final product. A common precursor is L-threonine. Through a biotransformation process, L-threonine can be converted to L-2-aminobutyric acid with high optical purity.[6] This method is advantageous as it leverages the inherent chirality of a natural amino acid, often involving milder reaction conditions and reducing the need for extensive purification to remove the unwanted enantiomer.[6]

Resolution of Racemic 2-Aminobutanoic Acid

A widely used industrial method is the resolution of a racemic mixture of 2-aminobutanoic acid. This can be achieved through several techniques, with enzymatic resolution being a highly efficient and selective method.

The Rationale: This method is based on the high stereoselectivity of the enzyme Acylase I.[7] The process begins with the acylation of racemic 2-aminobutanoic acid to produce N-acetyl-DL-2-aminobutanoic acid. Acylase I, typically from Aspergillus melleus, selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the desired (S)-2-Aminobutanoic acid, while leaving the N-acetyl-D-2-aminobutanoic acid untouched.[8][9] The difference in solubility and chemical properties between the free amino acid and the acetylated form allows for their separation.

Experimental Protocol: Enzymatic Resolution of Racemic 2-Aminobutanoic Acid

-

N-Acetylation of Racemic 2-Aminobutanoic Acid:

-

Dissolve racemic 2-aminobutanoic acid in a suitable aqueous alkaline solution (e.g., sodium hydroxide).

-

Cool the solution in an ice bath and slowly add acetic anhydride with vigorous stirring, maintaining the pH in the alkaline range.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture to precipitate the N-acetyl-DL-2-aminobutanoic acid, which is then filtered, washed, and dried.

-

-

Enzymatic Hydrolysis:

-

Prepare a solution of N-acetyl-DL-2-aminobutanoic acid in water and adjust the pH to the optimal range for Acylase I (typically around pH 7.5-8.0) using a suitable base (e.g., lithium hydroxide).

-

Add Acylase I (from Aspergillus melleus) to the solution. The enzyme loading is typically a small percentage of the substrate weight.

-

Incubate the mixture at the optimal temperature for the enzyme (around 37 °C) with gentle stirring.[8]

-

Monitor the progress of the reaction by measuring the formation of (S)-2-Aminobutanoic acid using HPLC.

-

-

Separation and Purification:

-

Once the hydrolysis is complete, acidify the reaction mixture with an acid like hydrochloric acid to a pH of around 3. This protonates the desired (S)-2-Aminobutanoic acid, making it soluble in the aqueous phase, and aids in the precipitation of the unreacted N-acetyl-D-2-aminobutanoic acid.[10]

-

Filter the mixture to remove the precipitated N-acetyl-D-2-aminobutanoic acid.

-

The aqueous filtrate containing this compound is then concentrated under reduced pressure.

-

-

Crystallization:

-

The crude this compound is purified by recrystallization. A common solvent system is a mixture of water and a water-miscible organic solvent like isopropanol or ethanol.[11]

-

Dissolve the crude product in a minimal amount of hot water and then add the organic solvent until turbidity is observed.

-

Allow the solution to cool slowly to promote the formation of well-defined crystals.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Visualization of the Synthesis and Resolution Workflow

Caption: Workflow for the synthesis and enzymatic resolution of this compound.

Analytical Characterization for Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is crucial for its use in pharmaceutical manufacturing. The following analytical techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A common choice for the separation of underivatized amino acids is a crown ether-based column, such as CROWNPAK CR(+).[12][13] The crown ether cavity selectively complexes with the protonated primary amine of one enantiomer more strongly than the other, resulting in different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Column: CROWNPAK CR(+) or a similar chiral column designed for amino acid separation.

-

Mobile Phase: An acidic aqueous solution, such as 0.05% perchloric acid in water. The low pH ensures that the amino group is protonated, which is essential for the chiral recognition mechanism.[12]

-

Flow Rate: Typically 0.3-1.0 mL/min.

-

Column Temperature: Controlled, often at a reduced temperature (e.g., 15 °C) to enhance resolution.[12]

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore in the molecule.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Analysis: Inject the sample and a racemic standard to identify the retention times of the (S) and (R) enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectral Data (in D₂O):

-

Triplet (3H): Around 0.9 ppm, corresponding to the methyl group (-CH₃).

-

Multiplet (2H): Around 1.8-2.0 ppm, corresponding to the methylene group (-CH₂-).

-

Triplet (1H): Around 3.7 ppm, corresponding to the chiral methine proton (α-CH).[14]

Expected ¹³C NMR Spectral Data (in D₂O):

-

~9 ppm: Methyl carbon (-CH₃).

-

~24 ppm: Methylene carbon (-CH₂-).

-

~56 ppm: Chiral methine carbon (α-CH).

-

~175 ppm: Carboxyl carbon (-COOH).[14]

Visualization of the Analytical Workflow

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Drug Development

The primary application of this compound is as a starting material for the synthesis of Levetiracetam. The synthesis involves the conversion of the carboxylic acid to an amide, followed by cyclization. The chirality of the starting material is crucial as it dictates the stereochemistry of the final drug product, which is essential for its therapeutic activity.[15]

Safety and Handling

This compound is an irritant to the skin and eyes and may cause respiratory irritation. It is harmful if swallowed.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a vital chiral intermediate in the pharmaceutical industry. The successful synthesis and purification of this compound with high enantiomeric purity rely on a deep understanding of stereoselective enzymatic reactions and crystallization principles. Rigorous analytical characterization using techniques such as chiral HPLC and NMR is indispensable for ensuring its quality and suitability for the synthesis of life-saving medications. This guide provides a foundational understanding for researchers and professionals working with this important molecule, emphasizing the scientific rationale behind the key manufacturing and analytical processes.

References

- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.

- Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1336-1339. URL

- Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. URL

- Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 57. URL

- Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007).

- Soriano-Maldonado, P., et al. (2025). Revisiting D‐Acylases for D‐Amino Acid Production. ChemBioChem. URL

- CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride. (2013).

- FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537). URL

- Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. URL

- WO2010019469A2 - Preparation of (s)-2-aminobutyric acid. (2010).

- Reddy, K. S., et al. (2009). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, 48B, 1218-1221. URL

- TCI Chemicals. (n.d.). (S)-(+)-2-Aminobutyric Acid. URL

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15556546, this compound. URL

- Parchem. (n.d.). (S)-2-Aminobutanoic Acid. URL

- Sigma-Aldrich. (n.d.).

- MDPI. (2018).

- Eureka | Patsnap. (n.d.).

- Wandrey, C., & Giffhorn, F. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136. URL

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. URL

- Thermo Fisher Scientific. (n.d.).

- Löscher, W., & Gillard, M. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals, 14(7), 639. URL

- Scafuri, B., et al. (2016). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 21(9), 1236. URL

- Forró, E., & Fülöp, F. (2003). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. Tetrahedron: Asymmetry, 14(21), 3211-3215. URL

- 3A Senrise. (n.d.). Material Safety Data Sheet: this compound. URL

Sources

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. CN101838211A - Processing method for producing intermediate 2-aminobutyric acid of levetiracetam - Google Patents [patents.google.com]

- 6. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 7. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

(s)-2-Aminobutanoic acid hydrochloride molecular weight

An In-Depth Technical Guide to (S)-2-Aminobutanoic Acid Hydrochloride for Pharmaceutical Research and Development

Introduction

In the landscape of modern drug discovery and development, the use of chiral, non-proteinogenic amino acids as building blocks is a cornerstone of creating novel therapeutics with high specificity and efficacy. (S)-2-Aminobutanoic acid, also known as L-homoalanine, and its hydrochloride salt, represent a critical starting material in the synthesis of several key active pharmaceutical ingredients (APIs).[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and applications. The focus is on providing not just protocols, but the scientific rationale behind the methodologies, ensuring a deep understanding of its role in pharmaceutical development.

Physicochemical Properties and Identification

This compound is the salt form of the chiral amino acid (S)-2-aminobutanoic acid. The hydrochloride form enhances stability and solubility in aqueous media, making it a convenient material for synthetic applications. Its core identity is defined by its specific stereochemistry and physical constants.

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminobutanoic acid;hydrochloride | [3][4] |

| Synonyms | L-2-Aminobutyric acid hydrochloride, L-Homoalanine HCl | [3][5][6] |

| CAS Number | 5959-29-5 | [3][4][5] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3][4][5][6] |

| Molecular Weight | 139.58 g/mol | [3][4][5][6] |

| Accurate Mass | 139.04 Da | [3][4] |

| Appearance | White solid / powder | [7] |

| Solubility | Slightly soluble in Water, Methanol, DMSO | [6] |

| Storage | Room temperature, under inert atmosphere | [6] |

Core Applications in Drug Development

The ethyl side chain of (S)-2-aminobutanoic acid provides a unique structural motif that differentiates it from naturally occurring amino acids like alanine. This structural distinction is leveraged in the design of small molecule drugs and peptidomimetics to enhance metabolic stability, binding affinity, and conformational properties.[8]

Precursor for Antiepileptic Drugs

The most prominent application of this compound is as a key chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam .[4][7] The stereocenter of the starting material directly translates to the final API, making its enantiomeric purity a critical quality attribute. It is also a precursor for related next-generation drugs like Brivaracetam.[1][2]

Caption: Synthetic pathway from (S)-2-Aminobutanoic acid to Levetiracetam.

Scaffold for Enzyme Inhibitors

Derivatives of (S)-2-aminobutanoic acid are being explored for their potential as enzyme inhibitors, particularly in oncology. A notable target is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a membrane protein overexpressed in many cancers that facilitates the uptake of amino acids essential for tumor growth.[8] The unique side chain of the aminobutanoic acid core allows for the design of potent and selective inhibitors that can disrupt cancer cell metabolism.[8]

Synthesis Methodologies

The production of enantiomerically pure this compound is paramount. Two primary routes are commonly employed: stereoselective enzymatic resolution and traditional acid-catalyzed hydrolysis of a chiral precursor.

Caption: Comparative workflow for the synthesis of (S)-2-Aminobutanoic acid.

Protocol 3.1: Enzymatic Resolution

This method leverages the high stereospecificity of enzymes to resolve a racemic mixture. The rationale is to selectively act on one enantiomer, allowing for easy separation.

Materials:

-

Racemic N-benzoyl-2-aminobutyric acid

-

L-acylase enzyme (e.g., from Aspergillus melleus)

-

Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethyl acetate

Procedure:

-

Prepare an aqueous solution of racemic N-benzoyl-2-aminobutyric acid.

-

Adjust the pH to approximately 8.0 using a sodium hydroxide solution. This step is critical as most acylase enzymes exhibit optimal activity at a slightly alkaline pH.

-

Heat the mixture to the enzyme's optimal temperature (e.g., 65°C).

-

Add the L-acylase enzyme solution. The enzyme will selectively hydrolyze the N-benzoyl group from the (S)-enantiomer, leaving the (R)-enantiomer untouched.[7]

-

Stir the mixture for several hours (e.g., 19 hours), monitoring the reaction for completion.

-

Once complete, cool the mixture to room temperature and acidify to pH 3 with concentrated hydrochloric acid.

-

Extract the unreacted (R)-N-benzoyl-2-aminobutyric acid with a water-immiscible solvent like ethyl acetate.

-

The aqueous phase, now containing the desired this compound, is concentrated under reduced pressure to yield the product.[7]

Protocol 3.2: Acid-Catalyzed Hydrolysis

This approach starts with an enantiomerically pure nitrile and uses strong acid to hydrolyze it to the corresponding carboxylic acid.

Materials:

-

(S)-2-Aminobutanenitrile

-

6 M Hydrochloric acid (HCl)

-

6 M Sodium hydroxide (NaOH) solution

-

Ethanol/water mixture for recrystallization

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, slowly add (S)-2-aminobutanenitrile to a round-bottom flask containing 6 M hydrochloric acid. The reaction is exothermic and should be done with care.[9]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. The nitrile group is hydrolyzed first to an amide intermediate and then to the carboxylic acid.[9]

-

Monitoring: The reaction progress should be monitored by TLC or HPLC to observe the disappearance of the starting nitrile. This is a self-validating step to ensure the reaction proceeds to completion.

-

Cooling & Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to its isoelectric point (pH ~6-7) with a 6 M NaOH solution in an ice bath to manage the heat of neutralization.[9]

-

Isolation: The (S)-2-aminobutanoic acid will precipitate at its isoelectric point. Collect the solid product via vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to yield the pure amino acid. The hydrochloride salt can be reformed by dissolving in HCl and evaporating the solvent.

Analytical and Quality Control Procedures

Ensuring the identity, purity, and especially the enantiomeric excess of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool.

Protocol 4.1: Purity Assessment by Reverse-Phase HPLC

This method quantifies the main compound and any process-related impurities.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A time-based gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxyl and amino groups are protonated for good peak shape.

Protocol 4.2: Enantiomeric Purity by Chiral HPLC

This is the most critical test to confirm the stereochemical identity.

-

Column: A chiral stationary phase (CSP) column, often based on cyclodextrin or polysaccharide derivatives.

-

Mobile Phase: Typically an isocratic mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with an acidic or basic additive.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210 nm

-

Rationale: The chiral stationary phase interacts differently with the (S) and (R) enantiomers, causing them to elute at different times. This allows for the precise quantification of the desired (S)-enantiomer relative to the unwanted (R)-enantiomer. An enantiomeric excess (e.e.) of >99% is typically required for pharmaceutical applications.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an essential chiral building block that enables the synthesis of complex and life-saving pharmaceuticals. Its value is intrinsically linked to its stereochemical purity, which necessitates robust and well-controlled synthetic and analytical methodologies. For scientists in drug discovery and development, a thorough understanding of its properties, synthesis, and quality control is fundamental to advancing new therapeutic agents from the laboratory to the clinic.

References

- PubChem. This compound.

- Google Patents. (WO2010019469A2)

- Conrado, C., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels. [Link]

- ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. [Link]

- FooDB. Showing Compound D-2-Aminobutanoic acid (FDB012680). [Link]

Sources

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. chemscene.com [chemscene.com]

- 6. 5959-29-5 CAS MSDS (L-2-Aminobutyric acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

(s)-2-Aminobutanoic acid hydrochloride discovery and history

An In-Depth Technical Guide on the Discovery and History of (S)-2-Aminobutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminobutanoic acid, a non-proteinogenic α-amino acid also known as L-homoalanine, serves as a critical chiral building block in modern medicinal chemistry, notably in the synthesis of pharmaceuticals like levetiracetam and ethambutol.[1] This guide delves into the discovery and history of its hydrochloride salt, tracing its origins not to a singular event, but to the foundational advancements in organic chemistry during the 19th and early 20th centuries. We explore the logical progression from the development of general α-amino acid syntheses, particularly the Strecker synthesis, to the pivotal challenge of resolving racemic mixtures to isolate the desired (S)-enantiomer. This document provides a historical perspective, details classical synthetic and resolution protocols with mechanistic explanations, and presents key physicochemical data, offering a comprehensive resource for professionals in the field.

The Historical Context: The Dawn of Amino Acid Chemistry

The story of (S)-2-aminobutanoic acid begins within the broader narrative of amino acid discovery in the 19th century. The first amino acid, asparagine, was isolated from asparagus in 1806.[2] This initiated a century of intense research focused on isolating and identifying the fundamental components of proteins.[2] However, the isolation of an amino acid from a natural source was only one part of the challenge. The true mastery of these molecules lay in their chemical synthesis.

The landmark achievement that enabled the creation of novel amino acids was the Strecker synthesis , discovered by the German chemist Adolph Strecker in 1850.[3][4][5] This method provided a general route to synthesize α-amino acids from simple aldehydes or ketones.[3][6] The original reaction combined acetaldehyde, ammonia, and hydrogen cyanide to produce alanine.[3] This powerful, versatile reaction laid the chemical groundwork upon which the synthesis of countless amino acids, including 2-aminobutanoic acid, became possible.

The Synthetic Genesis: The Strecker Synthesis of Racemic 2-Aminobutanoic Acid

While a specific date for the first synthesis of 2-aminobutanoic acid is not prominently recorded, its creation was an inevitable consequence of the Strecker synthesis. By applying Strecker's methodology to propanal , chemists could predictably synthesize racemic 2-aminobutanoic acid.

The synthesis proceeds in two core stages:

-

α-Aminonitrile Formation : Propanal reacts with ammonia (often generated in situ from ammonium chloride) to form an imine. A cyanide ion then attacks the electrophilic imine carbon to form the α-aminonitrile, 2-aminobutanenitrile.[6][7]

-

Hydrolysis : The nitrile group of the intermediate is then hydrolyzed, typically under acidic conditions, to yield the carboxylic acid functional group, resulting in a racemic mixture of (R)- and (S)-2-aminobutanoic acid.[4][6][7]

The hydrochloride salt, this compound, is formed during the workup or purification phase by treating the amino acid with hydrochloric acid. This converts the molecule into a stable, crystalline solid that is easier to handle, purify, and store than the zwitterionic free amino acid.

Visualizing the Pathway: Strecker Synthesis

Sources

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

(s)-2-Aminobutanoic acid hydrochloride biological significance

An In-depth Technical Guide on the Biological Significance of (S)-2-Aminobutanoic Acid Hydrochloride

Authored by: A Senior Application Scientist

In the vast and intricate world of biochemistry, the twenty proteinogenic amino acids often take center stage. However, a diverse array of non-canonical amino acids plays critical, albeit less heralded, roles in metabolism, signaling, and as precursors for vital molecules. Among these is (S)-2-Aminobutanoic acid, also known as (S)-2-aminobutyric acid or L-homoalanine. This molecule, particularly in its stable hydrochloride salt form, represents a fascinating intersection of microbial biosynthesis, metabolic pathways, and pharmaceutical innovation. This guide provides an in-depth exploration of the biological significance of this compound, from its enzymatic synthesis to its pivotal role as a chiral building block for modern therapeutics. We will delve into the causality behind its production, the methodologies for its study, and its ultimate impact on drug development, offering a comprehensive resource for researchers and scientists in the field.

Core Identity and Physicochemical Properties

(S)-2-Aminobutanoic acid is a non-essential, non-proteinogenic α-amino acid, meaning it is not directly encoded by the universal genetic code for incorporation into proteins during ribosomal translation.[1][2] Its structure is analogous to alanine but with an ethyl side chain instead of a methyl group. The hydrochloride form, this compound, is a common salt used to enhance the compound's stability and solubility for research and synthesis applications.[3]

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminobutanoic acid;hydrochloride | [3] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3] |

| Molecular Weight | 139.58 g/mol | [3] |

| CAS Number | 5959-29-5 | [3][4] |

| Appearance | White to beige crystalline powder | [5] |

| Solubility | 22.7 g/100 mL in water (22°C) | [5] |

Metabolic Pathways and Biosynthesis

While not a primary metabolite, (S)-2-Aminobutanoic acid is integrated into several metabolic networks and can be produced biologically, a process of significant interest for sustainable chemical manufacturing.[6]

The L-Threonine Biosynthetic Route

The most prominent and well-studied biosynthetic pathway for (S)-2-Aminobutanoic acid originates from the common amino acid L-threonine.[7][8] This conversion is a two-step enzymatic cascade that has been successfully engineered in microbial hosts like Saccharomyces cerevisiae (baker's yeast) and E. coli.[7][9]

-

Deamination: The pathway begins with the deamination of L-threonine to form the achiral intermediate 2-ketobutyric acid (α-ketobutyrate). This reaction is catalyzed by a threonine deaminase (also known as threonine dehydratase).[7][10]

-

Reductive Amination: The intermediate 2-ketobutyric acid is then aminated to yield the final product, (S)-2-Aminobutanoic acid. This crucial step is stereoselective, ensuring the production of the desired (S)-enantiomer. The choice of enzyme here is critical for the pathway's efficiency. Enzymes like mutated glutamate dehydrogenase or specific ω-transaminases are employed to catalyze this conversion.[7][9]

The causality for engineering this pathway in microorganisms is compelling: it leverages a readily available and inexpensive precursor (L-threonine) and harnesses the inherent stereoselectivity of enzymes to produce an enantiopure compound, circumventing the need for harsh chemical synthesis and complex chiral separations.[7][8][10]

Caption: Biosynthesis of (S)-2-Aminobutanoic acid from L-threonine.

Integration in Core Metabolism

According to the KEGG (Kyoto Encyclopedia of Genes and Genomes) database, (S)-2-Aminobutanoate is involved in metabolic pathways including:

-

Cysteine and methionine metabolism

-

2-Oxocarboxylic acid metabolism[6]

It also serves as a key intermediate in the biosynthesis of ophthalmic acid, a tripeptide analogue of glutathione found in the lens of the eye.[11]

Biological Significance and Pharmaceutical Applications

The primary biological significance of (S)-2-Aminobutanoic acid lies not in a direct physiological role within the human body, but in its function as an indispensable chiral precursor for the synthesis of several high-value pharmaceuticals.[7][12] The stereochemistry of a drug is often paramount to its efficacy and safety, and (S)-2-Aminobutanoic acid provides the necessary enantiopure foundation.

Precursor to Anti-Epileptic Drugs

(S)-2-Aminobutanoic acid is a critical starting material for the synthesis of the anti-epileptic drugs Levetiracetam (Keppra®) and Brivaracetam .[7][12] These drugs are widely used to treat seizure disorders, and their synthesis relies on the specific (S)-configuration provided by this amino acid precursor.[12]

Building Block for an Anti-Tuberculosis Agent

It is also a key building block for Ethambutol , a bacteriostatic drug used in the treatment of tuberculosis.[7][13] The therapeutic agent is specifically the (S,S)-diastereomer. The use of enantiopure (S)-2-aminobutanol, which is derived from (S)-2-Aminobutanoic acid, is crucial to minimize side effects such as ocular toxicity associated with other stereoisomers.[7]

Caption: Role as a precursor for key pharmaceutical agents.

Neuroactivity and Other Roles

While its primary application is synthetic, some research suggests (S)-2-Aminobutanoic acid may have inherent biological activities. It is considered a neuroactive amino acid and may promote the metabolism of human brain cells.[9][14] However, it is not a classical neurotransmitter in the same vein as glutamate or GABA.[15] It also acts as a receptor antagonist and is used in the biosynthesis of some nonribosomal peptides.[5]

Experimental Methodologies: Synthesis and Analysis

The demand for enantiopure (S)-2-Aminobutanoic acid has driven the development of both biocatalytic and chemical synthesis protocols.

Protocol: Whole-Cell Biocatalytic Synthesis

This protocol provides a workflow for producing (S)-2-Aminobutanoic acid using engineered S. cerevisiae. The self-validating nature of this system lies in the direct link between genetic modification and product formation, with product identity and purity confirmed analytically.

Objective: To produce enantiopure (S)-2-Aminobutanoic acid from L-threonine using a whole-cell biocatalyst.

Methodology:

-

Strain Engineering:

-

Select a suitable host strain of S. cerevisiae.

-

Clone and express the gene for a threonine deaminase (e.g., from Bacillus subtilis or Solanum lycopersicum).[7]

-

Clone and express the gene for a stereoselective aminating enzyme (e.g., a mutated glutamate dehydrogenase from E. coli).[7]

-

Causality: Co-expression of these two enzymes creates the artificial two-step pathway. The choice of enzymes with high activity and the correct stereoselectivity is paramount for high yield and purity.

-

Optional: To boost precursor supply, engineer the upstream L-threonine pathway, for instance, by removing feedback inhibition of the aspartate kinase HOM3.[7][8]

-

-

Fermentation:

-

Cultivate the engineered yeast strain in a suitable fermentation medium (e.g., synthetic complete medium) supplemented with glucose as a carbon source.

-

For increased yield, the medium can be fed with additional L-threonine (e.g., up to 1.7 g/L).[7]

-

Maintain optimal growth conditions (temperature, pH, aeration) for the yeast.

-

-

Extraction and Isolation:

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells to release intracellular metabolites, including (S)-2-Aminobutanoic acid.

-

Clarify the lysate to remove cell debris.

-

Isolate the product using techniques such as ion-exchange chromatography.

-

-

Analysis and Quantification:

Caption: Experimental workflow for biocatalytic production.

Protocol: Acid-Catalyzed Chemical Synthesis

This method outlines a chemical route via the hydrolysis of a nitrile precursor.[17]

Objective: To synthesize 2-Aminobutanoic acid via hydrolysis of 2-Aminobutanenitrile.

Methodology:

-

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive. Appropriate PPE (goggles, lab coat, gloves) is mandatory.[17]

-

Reaction Setup: In a round-bottom flask, slowly add 10 parts of 6 M hydrochloric acid to 1 part of 2-aminobutanenitrile. The addition can be exothermic and should be done carefully.[17]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.[17]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture to its isoelectric point (pH ~6.0) using a base like 6 M NaOH in an ice bath.[17]

-

Isolation and Purification: The product, 2-aminobutanoic acid, will precipitate at its isoelectric point. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a water/ethanol mixture.[17]

| Synthesis Method | Advantages | Disadvantages |

| Biocatalytic | Environmentally friendly ("green"), high enantiomeric purity, uses renewable feedstocks.[7][8] | Lower titers/yields compared to chemical synthesis, complex strain development.[7] |

| Chemical | High yields, well-established procedures, scalable.[12][17] | Often requires harsh reagents, may produce racemic mixtures requiring resolution, not environmentally sustainable.[10] |

Conclusion

This compound, while a non-proteinogenic amino acid, holds profound biological significance, primarily as a high-value chiral intermediate in the pharmaceutical industry. Its role in the synthesis of critical anti-epileptic and anti-tuberculosis drugs underscores the importance of enantiomeric purity in modern medicine. The development of sustainable biosynthetic routes using engineered microorganisms represents a major advancement, paving the way for greener and more efficient production of this and other chemical entities that were once the exclusive domain of synthetic chemistry.[7][8] As research continues, a deeper understanding of its subtle roles in metabolism and neuroactivity may yet unveil further biological importance.

References

- Weber, N., Hatsch, A., & Heider, S. A. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories. [Link][8][9][11][15][18]

- KEGG. COMPOUND: C02356 ((S)-2-Aminobutanoate). Kyoto Encyclopedia of Genes and Genomes. [Link][7]

- Google Patents. (2009). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.

- Zhou, J. P., et al. (2025). Alleviating Substrate Inhibition of Leucine Dehydrogenase by Enhancing NAD Dissociation Efficiency. Biotechnology Journal. [Link][10]

- FooDB. (2019). Showing Compound D-2-Aminobutanoic acid (FDB012680). FooDB. [Link][12]

- Patil, S. S., et al. (2014). An asymmetric synthesis of Levetiracetam. Journal of Chemical and Pharmaceutical Research. [Link][14]

- PubChem. This compound.

- European PMC. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Europe PMC. [Link]

- Shiraiwa, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization.

- Semantic Scholar. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Semantic Scholar. [Link]

- Yeast Metabolome Database.

- National Library of Medicine. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. NLM. [Link]

- ResearchGate. (2017). (PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.

- The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. RSC Publishing. [Link][19]

- FooDB. (2019). Showing Compound L-2-Aminobutanoic acid (FDB012537). FooDB. [Link]

- Anant Pharmaceuticals Pvt. Ltd. This compound Impurity. Anantlabs. [Link]

- MDPI. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI. [Link][17]

- Pharmaffiliates. This compound.

- PubChem. (-)-2-Aminobutyric acid.

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. L(+)-2-Aminobutyric acid | 1492-24-6 [chemicalbook.com]

- 6. KEGG COMPOUND: C02356 [genome.jp]

- 7. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB [foodb.ca]

- 12. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 13. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 14. scbt.com [scbt.com]

- 15. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Synthesis of L-2-Aminobutyric Acid Hydrochloride: From Biocatalysis to Chemical Resolution

An In-depth Technical Guide for Drug Development Professionals

Foreword

L-2-Aminobutyric acid (L-ABA), a non-proteinogenic α-amino acid, has emerged from relative obscurity to become a pivotal chiral building block in modern pharmaceuticals. Its significance is underscored by its role as a key intermediate in the synthesis of major drugs, including the anti-epileptic agent Levetiracetam and the anti-tuberculosis medication Ethambutol.[1][2][3] The stereochemistry at the α-carbon is critical; the biological activity of these pharmaceuticals is intrinsically linked to the L-enantiomer. Consequently, the development of efficient, scalable, and enantiomerically pure synthesis pathways for L-ABA, and its stable hydrochloride salt, is a subject of intense focus in both academic research and industrial process development.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of methods. It aims to provide a deep, mechanistic understanding of the primary synthetic strategies, elucidating the causal logic behind experimental choices. We will explore the elegance and efficiency of biocatalytic routes, the practicality of chemical resolution, and the final steps to isolate the desired active pharmaceutical ingredient (API) precursor.

Part 1: The Ascendancy of Biocatalysis: Enzymatic Pathways to L-ABA

The drive towards "green chemistry" has placed biocatalysis at the forefront of chiral synthesis. Enzymes offer unparalleled stereoselectivity under mild aqueous conditions, minimizing hazardous waste and complex purification steps often associated with classical organic chemistry. For L-ABA, several highly effective enzymatic routes have been established, primarily originating from the abundant and cost-effective amino acid, L-threonine.

The L-Threonine Deaminase-Coupled Pathway: A Two-Step Cascade

The most prominent biosynthetic route transforms L-threonine into L-ABA via a two-step enzymatic cascade.[4][5] This pathway first generates an achiral keto-acid intermediate, which is then stereoselectively aminated.

Step 1: Deamination of L-Threonine The pathway is initiated by the enzyme L-threonine deaminase (TD), which catalyzes the α,β-elimination of water and ammonia from L-threonine to produce α-ketobutyric acid (also known as 2-oxobutyric acid).[2][6] This intermediate is the direct precursor for the final amination step.

Step 2: Asymmetric Amination of α-Ketobutyric Acid Two primary enzymatic strategies are employed for the crucial stereoselective amination of α-ketobutyric acid:

-

A) Reductive Amination via Dehydrogenases: This is arguably the most efficient and industrially relevant method. It utilizes an amino acid dehydrogenase, such as L-leucine dehydrogenase (LeuDH), to catalyze the reductive amination of α-ketobutyric acid.[1][7] The reaction consumes a reduced nicotinamide adenine dinucleotide (NADH) cofactor, which is oxidized to NAD+. To make the process economically viable, an integrated cofactor regeneration system is essential. Formate dehydrogenase (FDH) is commonly employed for this purpose, as it oxidizes formate to carbon dioxide while reducing NAD+ back to NADH.[1][2][6] This creates a highly efficient, self-sustaining "one-pot" system.

-

B) Transamination via Transaminases: An alternative approach uses a transaminase (TA), such as an ω-transaminase, to transfer an amino group from a donor molecule (e.g., L-aspartic acid, benzylamine) to α-ketobutyric acid.[8][9] While highly enantioselective, this method can be hampered by unfavorable reaction equilibria or product inhibition. For instance, when benzylamine is used as the amino donor, the benzaldehyde by-product can inhibit the enzyme.[8] Innovative solutions, such as biphasic reaction systems that continuously extract the inhibitory by-product into an organic phase, have been developed to overcome this limitation and drive the reaction to completion.[8]

Visualizing the Tri-Enzyme Cascade

The reductive amination pathway using a three-enzyme system represents a pinnacle of biocatalytic process design. The concerted action of these enzymes allows for near-quantitative conversion of a simple starting material into a high-value chiral product.

Caption: Tri-enzyme cascade for L-ABA synthesis from L-threonine.

Quantitative Data Summary: Biocatalytic Routes

| Pathway | Starting Material | Key Enzymes | Productivity | Molar Conversion | Reference |

| Whole-Cell Biotransformation | L-Threonine | TD, LeuDH, FDH | 6.37 g/L/h | 97.3% | [1] |

| Co-expressed Recombinant E. coli | L-Threonine | TD, LDH, FDH | 5.71 g/L/h (68.5 g/L in 12h) | 99.0% | [7] |

| Transaminase (Biphasic System) | 2-Oxobutyric Acid | ω-Transaminase | Not reported | 96% in 5h | [8] |

Experimental Protocol: Whole-Cell Synthesis of L-ABA

This protocol is a synthesized representation based on established methodologies for high-yield production.[7]

-

Strain Cultivation: Cultivate recombinant E. coli cells co-expressing L-threonine deaminase (TD), L-leucine dehydrogenase (LDH), and formate dehydrogenase (FDH) in a fermenter with appropriate growth medium and antibiotic selection until reaching a high cell density (e.g., OD600 of 50-60).

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 8000 x g, 10 min, 4°C) and wash with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

Reaction Setup: Resuspend the cell pellet in the reaction buffer to a final concentration of ~100 g/L wet cell weight.

-

Substrate Addition: In a bioreactor, add L-threonine (e.g., 100 g/L) and sodium formate (e.g., 1.5 molar equivalents to L-threonine) to the cell suspension. A catalytic amount of NAD+ (e.g., 0.1 mM) is also added to initiate the cycle.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 37°C) and pH (e.g., 7.5, controlled by addition of ammonia, which also serves as the amino source). Stir continuously to ensure proper mixing.

-

Monitoring: Monitor the conversion of L-threonine and the production of L-ABA periodically using HPLC analysis.

-

Termination and Isolation: Once the reaction reaches completion (typically >99% conversion), terminate the reaction. Separate the cells by centrifugation or filtration. The supernatant, containing L-ABA, can then be processed for purification and conversion to the hydrochloride salt.

Part 2: Chemical and Chemo-Enzymatic Strategies

While biocatalysis is often preferred, chemical synthesis routes, particularly those involving the resolution of racemic mixtures, remain relevant and are widely practiced on an industrial scale.

Resolution of Racemic DL-2-Aminobutyric Acid

This strategy involves the non-stereoselective synthesis of DL-2-aminobutyric acid, followed by the separation of the desired L-enantiomer.

-

A) Chemo-Enzymatic Resolution: This method combines chemical synthesis with enzymatic precision. A racemic mixture of N-acyl-DL-2-aminobutyric acid is prepared chemically. An L-specific acylase enzyme is then used to selectively hydrolyze the N-acyl group from the L-enantiomer, yielding the free L-ABA and unreacted N-acyl-D-ABA.[10] These two compounds have different chemical properties (e.g., solubility in acidic/basic solutions), allowing for their straightforward separation. The undesired D-enantiomer can potentially be racemized and recycled, improving the overall process economy.

-

B) Chemical Resolution via Diastereomeric Salt Formation: This classical chemical method relies on the use of a chiral resolving agent, most commonly D-tartaric acid.[11] When D-tartaric acid is added to a solution of DL-2-aminobutyric acid, it forms two diastereomeric salts: (L-ABA)·(D-tartrate) and (D-ABA)·(D-tartrate). These diastereomers are not mirror images and thus have different physical properties, including solubility. Under optimized conditions (solvent, temperature, catalysis by an aromatic aldehyde), one of the salts will preferentially crystallize, allowing for its separation by filtration.[11] The free L-ABA is then liberated from the salt.

Visualizing the Resolution Workflow

Caption: General workflow for the resolution of racemic DL-2-aminobutyric acid.

Part 3: Final Step - Formation of the Hydrochloride Salt

Regardless of the synthesis pathway used to obtain the free amino acid, the final step for pharmaceutical applications is typically the formation of the stable, crystalline L-2-aminobutyric acid hydrochloride salt. This enhances stability, improves handling characteristics, and ensures purity.

Protocol: Synthesis of L-2-Aminobutyric Acid Hydrochloride

This is a generalized protocol based on standard chemical procedures.[10][12]

-

Dissolution: Dissolve the purified L-2-aminobutyric acid in a suitable solvent, such as water or a lower-chain alcohol (e.g., ethanol).

-

Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a stoichiometric amount of concentrated hydrochloric acid or introduce anhydrous hydrogen chloride gas while stirring. Monitor the pH to ensure it reaches a strongly acidic level (pH 1-2).

-

Precipitation/Crystallization: The hydrochloride salt is typically less soluble than the free amino acid and will precipitate out of the solution. The precipitation can be enhanced by adding a less polar co-solvent (an anti-solvent), such as ethyl acetate or isopropanol, and allowing the mixture to stir at low temperature for several hours.[12]

-

Isolation: Collect the white crystalline solid by vacuum filtration.

-

Washing: Wash the filter cake with a cold, anhydrous solvent (e.g., ethyl acetate or diethyl ether) to remove any residual impurities and acid.

-

Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

-

Quality Control: Analyze the final L-2-aminobutyric acid hydrochloride for chemical purity (e.g., by HPLC), enantiomeric excess (e.g., by chiral HPLC), and identity (e.g., by NMR, IR spectroscopy). A chemical purity of >99% and an enantiomeric excess of >99.5% are typically required.[12]

Conclusion and Future Outlook

The synthesis of L-2-aminobutyric acid hydrochloride showcases the evolution of modern organic synthesis. While classical chemical resolution methods remain viable and scalable, the field is clearly trending towards biocatalytic solutions. The use of multi-enzyme cascades in whole-cell systems represents a highly sophisticated and sustainable manufacturing platform, converting low-cost feedstocks into enantiopure intermediates with exceptional efficiency.[1][7]

Future advancements will likely focus on the protein engineering of key enzymes, such as threonine deaminases and leucine dehydrogenases, to enhance their stability, activity, and tolerance to substrate/product inhibition.[2] The continued development of novel, robust enzymes through directed evolution and rational design will further solidify biocatalysis as the gold standard for the production of L-ABA and other critical chiral building blocks in the pharmaceutical industry.

References

- Shin, J. S., & Kim, B. G. (2002). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. Biotechnology and Bioengineering, 77(6), 706-711. [Link]

- García-Junceda, E., Lavandera, I., Rother, D., & Carballeira, J. D. (2015). Engineering of a novel biochemical pathway for the biosynthesis of L-2-aminobutyric acid in Escherichia coli K12. Applied and Environmental Microbiology, 81(12), 4078-4086. [Link]

- Tao, R., Wang, X., Li, L., Ma, X., & Xu, P. (2014). A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase. Biotechnology Letters, 36(4), 835-841. [Link]

- Tao, R., et al. (2013).

- Zhang, Y., et al. (2020). [Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade]. Sheng Wu Gong Cheng Xue Bao, 36(4), 745-753. [Link]

- Nature Chemistry. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. [Link]

- ResearchGate. (n.d.). Biosynthesis of l-ABA from l-threonine by transamination or reductive amination.

- ResearchGate. (n.d.). Enzymic synthesis of L-2-aminobutyric acid.

- Google Patents. (2011). CN102060721A - Method for preparing L-2-aminobutyric acid by asymmetric conversion method.

- Biewenga, L., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions.

- Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]

- ResearchGate. (n.d.). Pathway from l-threonine to (S)-2-aminobutyric acid.

- ResearchGate. (n.d.). Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates.

- Weber, J., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10(1), 74. [Link]

- Jida, M., et al. (2013). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 9, 2194-2199. [Link]

- Google Patents. (2010).

- Google Patents. (2011). CN102212567A - Method for producing L-2-aminobutyric acid.

- Zhang, W., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2262. [Link]

- Google Patents. (2010).

- ResearchGate. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.

- ResearchGate. (2019). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions.

- ResearchGate. (n.d.). Time course of the production of L-2-aminobutyric acid (L-2-ABA) by coupled system.

- Europe PMC. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Europe PMC. [Link]

- Chemball. (n.d.). L(+)-2-Aminobutyric acid. Chemball. [Link]

- Google Patents. (2021).

- Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Royal Society of Chemistry. [Link]

- Hanhong Scientific. (2023).

- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

Sources

- 1. A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering of a novel biochemical pathway for the biosynthesis of L-2-aminobutyric acid in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 11. CN102060721A - Method for preparing L-2-aminobutyric acid by asymmetric conversion method - Google Patents [patents.google.com]

- 12. L-2-Aminobutyric acid hydrochloride | 5959-29-5 [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility of (S)-2-Aminobutanoic Acid Hydrochloride in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of (S)-2-Aminobutanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical synthesis and drug development. This document delves into the theoretical principles governing its solubility, presents a comparative analysis of solubility for structurally related amino acid hydrochlorides, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective utilization of this compound in their work. While extensive research has been conducted, specific quantitative solubility data for this compound is not widely available in published literature. Therefore, this guide emphasizes a robust experimental approach to empower researchers in generating this critical data.

Introduction: The Significance of this compound and Its Solubility

(S)-2-Aminobutanoic acid, also known as L-2-aminobutyric acid or L-homoalanine, is a non-proteinogenic α-amino acid. Its hydrochloride salt, this compound (CAS 5959-29-5), is a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant levetiracetam[1][2]. The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, purification processes, and overall therapeutic efficacy.

A thorough understanding of the solubility of this compound in different solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

-

Formulation Science: Designing stable and effective dosage forms, as solubility dictates the dissolution rate, a key factor in drug absorption.

-

Analytical Method Development: Preparing solutions of known concentrations for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

This guide aims to provide a deep dive into the multifaceted nature of this compound's solubility, bridging theoretical knowledge with practical application.

Theoretical Framework: Physicochemical Principles Governing Solubility

The solubility of an amino acid hydrochloride, such as this compound, is a complex interplay of various molecular and environmental factors. As a salt of a weak acid and a strong base (from the protonated amine and the chloride ion), its dissolution behavior is governed by the thermodynamics of solute-solvent and solute-solute interactions.

Molecular Structure and its Influence

This compound possesses a chiral center and contains a polar carboxylic acid group, a protonated amino group, and a nonpolar ethyl side chain. This amphiphilic nature dictates its interaction with different solvents.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The ionic nature of the protonated amine and the carboxyl group facilitates strong electrostatic interactions and hydrogen bonding with polar solvent molecules. The general expectation is higher solubility in highly polar, protic solvents. In aqueous solutions, amino acid hydrochlorides are highly soluble[3].

-

Nonpolar Solvents: The ethyl side chain contributes a degree of hydrophobicity. However, the dominant ionic character generally leads to poor solubility in nonpolar solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors, leading to some degree of solubility. Qualitative data suggests that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO)[1][4][5].

The Role of the Solvent Environment

The properties of the solvent system play a crucial role in the dissolution process:

-

pH: The solubility of amino acids and their salts is highly pH-dependent[6][7][8][9]. For this compound, in aqueous media, the equilibrium between the protonated cationic form and the zwitterionic form is influenced by the pH. At low pH, the carboxylic acid group is protonated, and the amino group is also protonated, resulting in a net positive charge. As the pH increases towards the isoelectric point (pI) of the parent amino acid, the zwitterionic form predominates, which often corresponds to the point of minimum solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. However, the magnitude of this effect varies depending on the solute and solvent.

-